Cefteram

Vue d'ensemble

Description

Cefteram est un antibiotique céphalosporine de troisième génération. Il est connu pour son activité antibactérienne à large spectre et est utilisé pour traiter diverses infections bactériennes. This compound est particulièrement efficace contre les bactéries Gram-positives et Gram-négatives, ce qui en fait un outil précieux dans la lutte contre les infections bactériennes .

Applications De Recherche Scientifique

Cefteram has several scientific research applications:

Chemistry: Used in the study of cephalosporin antibiotics and their synthesis.

Biology: Used to study bacterial resistance and the effectiveness of antibiotics.

Medicine: Used to treat bacterial infections, particularly respiratory and urinary tract infections.

Industry: Used in the production of antibiotics and related pharmaceuticals.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de cefteram implique plusieurs étapes :

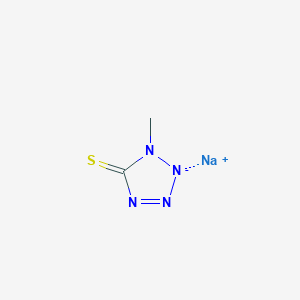

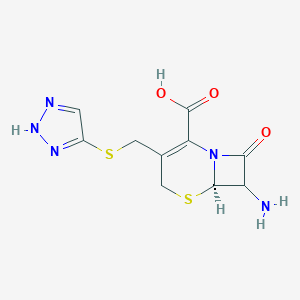

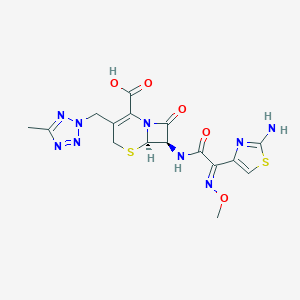

Réaction de l’acide 7-aminocephalosporanique (7-ACA) avec le tétrazole méthyl-substitué : Cette réaction produit un composé intermédiaire.

Protection avec le diazodiphénylméthane : Cette étape protège le composé intermédiaire.

Formation d’amide avec l’acide thiazole carboxylique : Cette étape forme la liaison amide.

Déprotection avec l’acide trifluoroacétique : Cette dernière étape produit du this compound.

Méthodes de production industrielle

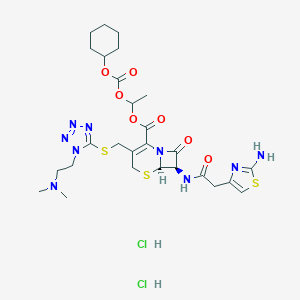

La production industrielle de this compound pivoxil, un promédicament du this compound, implique l’utilisation du 7-ACA et du 5-méthyl tétrazole comme matières premières initiales et leur réaction dans l’acide sulfurique .

Analyse Des Réactions Chimiques

Cefteram subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions impliquent le gain ou la perte d’électrons.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants : Des réactifs tels que l’acide sulfurique et l’acide trifluoroacétique sont couramment utilisés dans la synthèse et les réactions du this compound.

Principaux produits : Le principal produit formé par ces réactions est le this compound lui-même.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé dans l’étude des antibiotiques céphalosporines et de leur synthèse.

Biologie : Utilisé pour étudier la résistance bactérienne et l’efficacité des antibiotiques.

Industrie : Utilisé dans la production d’antibiotiques et de produits pharmaceutiques apparentés.

Mécanisme D'action

Cefteram agit en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) de la membrane cellulaire bactérienne, qui sont impliquées dans la synthèse de la paroi cellulaire et la division cellulaire. Cette inhibition entraîne un affaiblissement de la paroi cellulaire et, finalement, la mort de la cellule bactérienne .

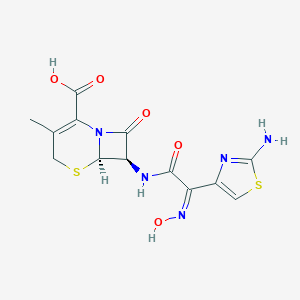

Comparaison Avec Des Composés Similaires

Cefteram est similaire aux autres céphalosporines de troisième génération, telles que la ceftriaxone et la céfotiam. this compound est unique par son activité à large spectre et son efficacité contre les bactéries Gram-positives et Gram-négatives . Des composés similaires comprennent :

Ceftriaxone : Connue pour sa longue demi-vie et sa forte pénétration dans les méninges.

Céfotiam : Connue pour son activité bactéricide résultant de l’inhibition de la synthèse de la paroi cellulaire.

Les propriétés uniques de this compound en font un antibiotique précieux dans le traitement de diverses infections bactériennes.

Propriétés

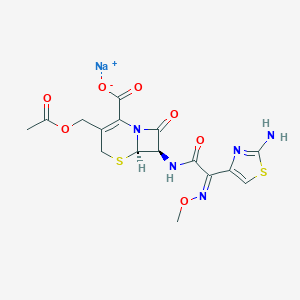

IUPAC Name |

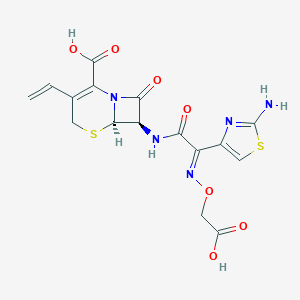

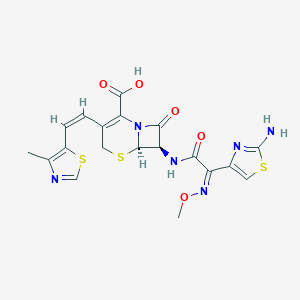

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPUSVIQHBDITA-RKYNPMAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-58-8 | |

| Record name | Cefteram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTERAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

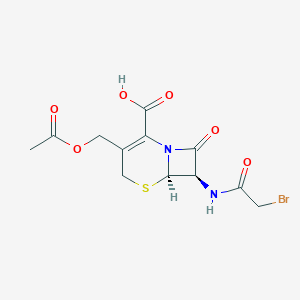

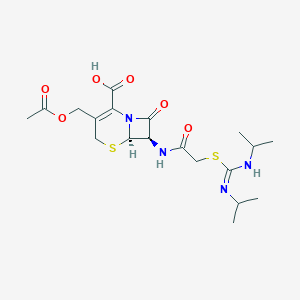

Feasible Synthetic Routes

Q1: How does Cefteram exert its antibacterial activity?

A: this compound, the active metabolite of this compound pivoxil, is a beta-lactam antibiotic. Like other beta-lactams, it targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death.

Q2: What is the chemical structure of this compound?

A: this compound is a cephalosporin antibiotic with a 7-aminothiazolyl group. Its chemical structure includes a beta-lactam ring attached to a dihydrothiazine ring. A key structural feature is the 3-(1,2,3-triazol-1-yl)methyl group at position 3 of the cephem nucleus. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H17N9O5S2, and its molecular weight is 487.5 g/mol. []

Q4: Are there any specific structural features of this compound that contribute to its stability against beta-lactamases?

A: Yes, the presence of the 7-aminothiazolyl group and the 3-(1,2,3-triazol-1-yl)methyl substituent in this compound's structure contribute to its enhanced stability against hydrolysis by various beta-lactamases. [, ]

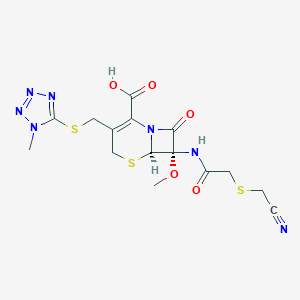

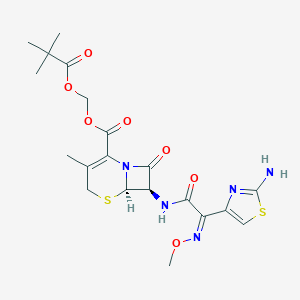

Q5: What is this compound pivoxil, and how is it related to this compound?

A: this compound pivoxil is a prodrug of this compound. It is an ester that is hydrolyzed in the body to release the active this compound. [, , ] This prodrug strategy is employed to improve the oral bioavailability of this compound.

Q6: How is this compound pivoxil absorbed and metabolized in the body?

A: Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to this compound by esterases in the intestinal wall and other tissues. [, ] Food intake can influence the bioavailability of this compound pivoxil. [, ]

Q7: How is this compound excreted?

A: this compound is primarily excreted unchanged in the urine. [, ] The urinary recovery rate of this compound can be influenced by factors such as food intake and co-administration of certain drugs. [, , ]

Q8: Are there known mechanisms of bacterial resistance to this compound?

A: While this compound shows good stability against many beta-lactamases, resistance can still develop. Mechanisms of resistance may include modification of target PBPs, reduced permeability of bacterial cell walls, and efflux pumps that remove the antibiotic from the bacterial cell. [, , ]

Q9: Is there cross-resistance between this compound and other beta-lactam antibiotics?

A: Cross-resistance between this compound and other beta-lactams is possible, particularly if the resistance mechanism involves modification of common target PBPs or efflux pumps that can transport multiple beta-lactam antibiotics. [, ]

Q10: Has the efficacy of this compound been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to assess the efficacy and safety of this compound in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , , , ] Results from these trials indicate that this compound is generally effective and well-tolerated for these indications.

Q11: What analytical methods are commonly used to determine this compound concentrations in biological fluids?

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in biological matrices such as plasma and serum. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this compound analysis. []

Q12: How is the quality of this compound pivoxil drug products ensured?

A: Quality control measures for this compound pivoxil tablets and other formulations typically involve assessing parameters such as content uniformity, dissolution rate, and the presence of related substances or impurities. [, , ] HPLC plays a crucial role in these quality control assessments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)